molecular formula C12H13N3O3S B2739939 3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide CAS No. 2224343-07-9

3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide

Cat. No. B2739939
M. Wt: 279.31
InChI Key: SFECHFJDNLWDCH-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a family of compounds that have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties . They are also the basis for a class of sedative and anxiolytic drugs .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized through various methods . One such method involves the oxidative [3+2]cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can vary based on the specific compound. The core structure consists of a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The properties can be adjusted by modifying the electron-donating groups (EDGs) at position 7 on the fused ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary based on the specific compound. They generally have good solubility and can exhibit fluorescence .

Future Directions

Future research on pyrazolo[1,5-a]pyrimidines could focus on further exploring their potential applications in various fields, such as optical applications and pharmaceuticals .

properties

IUPAC Name

3-ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-19(17,18)8-6-12(16)14-10-9-13-15-7-4-3-5-11(10)15/h2-5,7,9H,1,6,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFECHFJDNLWDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=C2C=CC=CN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide

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